Cas no 5510-10-1 (2-Methyl-2H-1,2-benzothiazin-4(3H)-one 1,1-Dioxide)

5510-10-1 structure
Produktname:2-Methyl-2H-1,2-benzothiazin-4(3H)-one 1,1-Dioxide
2-Methyl-2H-1,2-benzothiazin-4(3H)-one 1,1-Dioxide Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 4-[(2-bromo-5-chlorophenyl)sulfonyl]morpholine
- VS-13212
- 2,3-Dihydro-2-methyl-4H-1,2-benzothiazin-4-one 1,1-Dioxide
- CPIFFCMMBZLKDK-UHFFFAOYSA-N
- 2-methyl-2H-benzo[e][1,2]thiazin-4(3H)-one 1,1-dioxide
- BBL035746
- Z1269188747
- 2,3-Dihydro-2-methyl-4H-1,2-benzothiazin-4-one 1,1-Dioxide; 2-Methyl-2H-1,2-benzothiazin-4(3H)-one 1,1-dioxide; 3,4-Dihydro-2-methyl-4-oxo-2H-1,2-benzothiazine 1,1-dioxide
- 2-Methyl-2,3-dihydro-4H-benzo[e][1,2]thiazin-4-one 1,1-dioxide
- 2-methyl-2,3-dihydro-4H-1,2-benzothiazin-4-one 1,1-dioxide
- 2-Methyl-2H-1,2-benzothiazin-4(3H)-one 1,1-dioxide
- CS-0092025
- 2-methyl-3,4-dihydro-2H-1
- CHEMBL423532
- STK604819
- 2-methyl-4-oxo-3,4-dihydro-2h-1,2-benzothiazine-1,1-dioxide
- 2-methyl-1,1-dioxo-3H-1lambda6,2-benzothiazin-4-one
- 2-methyl-3,4-dihydro-2H-1??,2-benzothiazine-1,1,4-trione
- EN300-3560965
- AKOS005227697
- starbld0027104
- E?,2-benzothiazine-1,1,4-trione
- 2-methyl-1,1-dioxo-3H-benzo[e]thiazin-4-one
- SCHEMBL498521
- 2-methyl-3,4-dihydro-2H-1lambda6,2-benzothiazine-1,1,4-trione
- 3,4-dihydro-2-methyl-4-oxo-1,2-benzothiazine 1,1-dioxide
- 5510-10-1
- 2-Methyl-2H-1,2-benzothiazin-4(3H)-one 1,1-Dioxide
-
- MDL: MFCD08060283
- Inchi: InChI=1S/C9H9NO3S/c1-10-6-8(11)7-4-2-3-5-9(7)14(10,12)13/h2-5H,6H2,1H3
- InChI-Schlüssel: CPIFFCMMBZLKDK-UHFFFAOYSA-N
- Lächelt: CN1CC(=O)C2=CC=CC=C2S1(=O)=O
Berechnete Eigenschaften
- Genaue Masse: 338.93323
- Monoisotopenmasse: 338.933154
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 17
- Anzahl drehbarer Bindungen: 2
- Komplexität: 353
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 55
- XLogP3: 0.7
Experimentelle Eigenschaften
- Dichte: 1.67
- Siedepunkt: 454.9°C at 760 mmHg
- Flammpunkt: 228.9°C
- Brechungsindex: 1.604
- PSA: 46.61
- Dampfdruck: 0.0±0.9 mmHg at 25°C
2-Methyl-2H-1,2-benzothiazin-4(3H)-one 1,1-Dioxide Sicherheitsinformationen
- Signalwort:warning
- Gefahrenhinweis: H303+H313+H333
- Warnhinweis: P264+P280+P305+P351+P338+P337+P313
- Sicherheitshinweise: H303+H313+H333
- Lagerzustand:Refrigerator
2-Methyl-2H-1,2-benzothiazin-4(3H)-one 1,1-Dioxide Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-3560965-0.1g |
2-methyl-3,4-dihydro-2H-1lambda6,2-benzothiazine-1,1,4-trione |
5510-10-1 | 95.0% | 0.1g |
$546.0 | 2025-03-18 | |
Enamine | EN300-3560965-10.0g |
2-methyl-3,4-dihydro-2H-1lambda6,2-benzothiazine-1,1,4-trione |
5510-10-1 | 95.0% | 10.0g |
$6758.0 | 2025-03-18 | |
TRC | M297675-500mg |
2-Methyl-2H-1,2-benzothiazin-4(3H)-one 1,1-Dioxide |
5510-10-1 | 500mg |
$ 1081.00 | 2023-09-07 | ||
Enamine | EN300-3560965-0.25g |
2-methyl-3,4-dihydro-2H-1lambda6,2-benzothiazine-1,1,4-trione |
5510-10-1 | 95.0% | 0.25g |
$779.0 | 2025-03-18 | |
1PlusChem | 1P00LPPW-10g |
2-methyl-3,4-dihydro-2H-1lambda6,2-benzothiazine-1,1,4-trione |
5510-10-1 | 95% | 10g |
$8415.00 | 2023-12-16 | |
Aaron | AR00LPY8-5g |
2-methyl-3,4-dihydro-2H-1lambda6,2-benzothiazine-1,1,4-trione |
5510-10-1 | 95% | 5g |
$6291.00 | 2025-02-14 | |
Aaron | AR00LPY8-10g |
2-methyl-3,4-dihydro-2H-1lambda6,2-benzothiazine-1,1,4-trione |
5510-10-1 | 95% | 10g |
$9318.00 | 2023-12-15 | |
Enamine | EN300-3560965-1g |
2-methyl-3,4-dihydro-2H-1lambda6,2-benzothiazine-1,1,4-trione |
5510-10-1 | 95% | 1g |
$1572.0 | 2023-09-03 | |
Enamine | EN300-3560965-5g |
2-methyl-3,4-dihydro-2H-1lambda6,2-benzothiazine-1,1,4-trione |
5510-10-1 | 95% | 5g |
$4557.0 | 2023-09-03 | |
Aaron | AR00LPY8-500mg |
2-methyl-3,4-dihydro-2H-1lambda6,2-benzothiazine-1,1,4-trione |
5510-10-1 | 95% | 500mg |
$1710.00 | 2025-02-14 |
2-Methyl-2H-1,2-benzothiazin-4(3H)-one 1,1-Dioxide Verwandte Literatur
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
2. Book reviews
-
Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
-
Tri Thanh Pham,Mohit Bajaj,J. Ravi Prakash Soft Matter, 2008,4, 1196-1207
5510-10-1 (2-Methyl-2H-1,2-benzothiazin-4(3H)-one 1,1-Dioxide) Verwandte Produkte
- 941925-53-7(2-benzenesulfonamido-N-(2,6-difluorophenyl)methyl-4-methyl-1,3-thiazole-5-carboxamide)
- 2648929-05-7((2S)-2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-4-methoxy-4-oxobutanoic acid)
- 3052-28-6(4,4'-Diethyl-2,2'-bipyridine)
- 899977-09-4(1-(4-chlorophenyl)-3-{2-(4-fluorophenyl)-2-oxoethylsulfanyl}-1,2-dihydropyrazin-2-one)
- 876494-64-3(2-Methanesulfonyl-5-methylaniline)
- 1213219-15-8((1R)-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-amine)
- 2210048-92-1(2,5-dimethyl-N-{7-oxaspiro3.5nonan-1-yl}furan-3-carboxamide)
- 1822715-83-2(2,3-dimethyl-1H,7H-pyrazolo[1,5-a]pyrimidin-7-one)
- 91342-95-9(α,α,1,6-Tetramethyl-3-piperidinemethanol)
- 860609-58-1(4-Chlorophenyl 6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(3-pyridinyl)-4-pyrimidinyl sulfide)
Empfohlene Lieferanten
Shanghai Joy Biotech Ltd
Gold Mitglied
CN Lieferant
Großmenge

atkchemica
Gold Mitglied
CN Lieferant
Reagenz

Synrise Material Co. Ltd.
Gold Mitglied
CN Lieferant
Großmenge

pengshengyue
Gold Mitglied
CN Lieferant
Großmenge

Shanghai Jinhuan Chemical CO., LTD.
Gold Mitglied
CN Lieferant
Großmenge
